REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:12][c:13]2[n:14][cH:15][c:16]([F:19])[cH:17][cH:18]2)[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[ClH:22].[Na+:21].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:20]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:12][c:13]2[n:14][cH:15][c:16]([F:19])[cH:17][cH:18]2)[c:6]([C:7](=[O:8])[OH:9])[cH:11]1
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Name
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COC(=O)c1cc(Cl)ccc1Oc1ccc(F)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)ccc1Oc1ccc(F)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Type
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product
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Smiles
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O=C(O)c1cc(Cl)ccc1Oc1ccc(F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |